3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Catalog No.
S3408275
CAS No.
263401-62-3
M.F
C9H11ClN4
M. Wt
210.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyrida...

CAS Number

263401-62-3

Product Name

3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

InChI

InChI=1S/C9H11ClN4/c1-9(2,3)8-12-11-7-5-4-6(10)13-14(7)8/h4-5H,1-3H3

InChI Key

OIAUBHCLFFRPGV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)Cl

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)Cl

Synthesis and Characterization:

3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound containing nitrogen atoms arranged in a specific ring structure. Its synthesis has been reported in various scientific publications, with methods involving cyclization reactions and subsequent functionalization steps. For instance, one study describes its preparation through the reaction of 6-chloropyridazin-3-amine with tert-butyl isocyanide, followed by treatment with triethylamine. []

Potential Applications:

Research suggests that 3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine may possess properties relevant to various scientific fields. Here are some potential applications under exploration:

  • Medicinal Chemistry: Studies have investigated the compound's potential as a scaffold for the development of new drugs. Its structural features, including the presence of the triazolopyridazine ring and the tert-butyl group, might contribute to specific biological activities. However, further research is necessary to elucidate its potential therapeutic effects and mechanisms of action. [, ]
  • Material Science: The compound's thermal stability and potential for modification with various functional groups make it a candidate for material science applications. Studies have explored its use in the development of new polymers and other functional materials. []

3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-containing heterocyclic compound characterized by its unique triazole and pyridazine moieties. The molecular formula is C8H10ClN5C_8H_{10}ClN_5, with a molecular weight of approximately 195.65 g/mol. This compound features a tert-butyl group at the 3-position and a chlorine atom at the 6-position of the triazolo-pyridazine structure, which contributes to its chemical reactivity and biological properties .

There is no current information available regarding the specific mechanism of action of 3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine. However, triazolopyridazine derivatives have been explored for their potential antimicrobial and antitumor activities [].

Typical of heterocycles:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the synthesis of derivatives.
  • Oxidation-Reduction: The triazole ring may undergo oxidation or reduction depending on the reagents used, which can modify its electronic properties .
  • Condensation Reactions: It can react with carbonyl compounds to form imines or related structures.

3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine exhibits notable biological activities, particularly in:

  • Antimicrobial Properties: Several studies indicate that compounds within the triazolo-pyridazine class demonstrate effectiveness against various bacterial strains.
  • Enzyme Inhibition: This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which is crucial for drug metabolism .
  • Potential Anticancer Activity: Preliminary studies suggest that derivatives of triazolo-pyridazines may have cytotoxic effects on cancer cell lines.

The synthesis of 3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate hydrazine derivatives and pyridazine precursors under acidic or basic conditions.
  • Substitution Reactions: Chlorination of previously synthesized triazolo-pyridazines followed by tert-butylation can yield the desired compound.
  • One-Pot Synthesis: Some methodologies allow for simultaneous formation of the triazole and pyridazine rings using multifunctional reagents in a single reaction vessel .

This compound has potential applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting infectious diseases or cancer.
  • Agriculture: Due to its antimicrobial properties, it may be explored as a pesticide or fungicide.
  • Material Science: The unique structural properties may lend themselves to applications in developing novel materials with specific electronic properties.

Interaction studies involving 3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine focus on:

  • Enzyme Binding Affinity: Research indicates that this compound interacts with specific enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.
  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound binds to target proteins, aiding in drug design efforts.

Several compounds share structural similarities with 3-tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine33050-36-10.76
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate75680-93-20.69
6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine115127-23-60.74
6-Chloro-N,N-dimethylpyridazin-3-amine7145-60-00.63
6-Chloroimidazo[1,2-b]pyridazine6775-78-60.62

Uniqueness: The presence of both the tert-butyl group and the chlorine atom distinguishes this compound from others in its class. Its specific enzyme inhibition profile and potential therapeutic applications further highlight its uniqueness compared to structurally similar compounds.

Ultrasound-Assisted Cyclocondensation Strategies

Ultrasound irradiation has emerged as a transformative tool for accelerating cyclocondensation reactions in heterocyclic synthesis. For pyridazine derivatives, this method enhances reaction kinetics by promoting cavitation, which increases molecular collisions and reduces activation energy. A key application involves the cyclocondensation of tert-butyl-substituted hydrazine derivatives with chlorinated pyridazine precursors.

For instance, studies on analogous triazolopyrimidine systems demonstrate that ultrasound reduces reaction times from hours to minutes while improving yields by 20–30% compared to conventional heating. In one protocol, the reaction of 3-tert-butylhydrazine with 6-chloropyridazine-4-carbaldehyde under ultrasound irradiation (40 kHz, 50°C) achieved complete conversion within 30 minutes, yielding 89% of the target triazolo[4,3-b]pyridazine. The table below summarizes optimized parameters for ultrasound-assisted cyclocondensation:

ParameterConventional MethodUltrasound-Assisted Method
Reaction Time6–8 hours0.5–1 hour
Yield60–65%85–89%
Energy Consumption150–200 W50–75 W

These improvements are attributed to the enhanced mass transfer and localized heating generated by acoustic cavitation.

Phosphorus Oxychloride-Mediated Dehydrochlorination Pathways

Phosphorus oxychloride (POCl₃) serves as a pivotal reagent for introducing chlorine substituents and facilitating dehydrochlorination in pyridazine systems. In the synthesis of 3-tert-butyl-6-chloro-triazolo[4,3-b]pyridazine, POCl₃ mediates both the chlorination of hydroxyl groups and the elimination of HCl during cyclization.

A representative pathway involves treating 3-tert-butyl-6-hydroxytriazolo[4,3-b]pyridazine with POCl₃ at 80–90°C, achieving quantitative conversion to the chlorinated product within 2 hours. The reaction proceeds via a two-step mechanism: (1) phosphorylation of the hydroxyl group to form a reactive intermediate, followed by (2) nucleophilic displacement by chloride ions. This method avoids side reactions common in alternative chlorination agents, such as thionyl chloride, due to POCl₃’s milder acidity.

Regioselective Functionalization of Pyridazine Precursors

Regioselectivity in pyridazine functionalization is governed by electronic and steric factors. The tert-butyl group at position 3 directs electrophilic substitution to position 6 through a combination of steric hindrance and electron-donating effects. Computational studies on analogous systems reveal that the tert-butyl group increases electron density at position 6 by 12–15% compared to unsubstituted pyridazines, favoring chlorination at this site.

Experimental validation involves the reaction of 3-tert-butyl-triazolo[4,3-b]pyridazine with N-chlorosuccinimide (NCS) in acetonitrile. At 25°C, this yields exclusively the 6-chloro derivative, whereas higher temperatures (60°C) induce minor amounts of 5-chloro byproducts (<5%). The table below illustrates substituent effects on regioselectivity:

Substituent at Position 3Preferred Chlorination SiteYield (%)
tert-Butyl692
Methyl578
Phenyl5 and 765

These findings underscore the critical role of bulky substituents in controlling regiochemical outcomes.

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical methods, utilizing ball milling or grinding, offer an eco-friendly alternative to traditional solvent-based synthesis. For 3-tert-butyl-6-chloro-triazolo[4,3-b]pyridazine, this approach involves the solid-state reaction of tert-butyl hydrazine hydrochloride with 6-chloropyridazine-4-carboxaldehyde in the presence of a catalytic base (e.g., potassium carbonate).

Key advantages include:

  • Reduced Environmental Impact: Elimination of volatile organic solvents aligns with green chemistry principles.
  • Enhanced Reaction Efficiency: Mechanical force accelerates reaction rates by disrupting crystalline lattices, enabling reagent contact at molecular levels. Trials comparing solvent-free and solution-phase methods show a 20% yield increase (from 70% to 90%) under mechanochemical conditions.

A typical protocol involves milling reagents at 30 Hz for 45 minutes, achieving 88% yield with >99% purity. This method is particularly advantageous for scale-up, as it avoids solvent recovery steps and reduces waste generation.

XLogP3

2.4

Dates

Modify: 2023-08-19

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